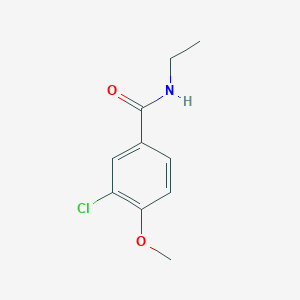

3-chloro-N-ethyl-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-chloro-N-ethyl-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-12-10(13)7-4-5-9(14-2)8(11)6-7/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBERHVVVMDURLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethyl-4-methoxybenzamide typically involves the following steps:

Nitration: The starting material, 4-methoxybenzamide, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group.

Chlorination: The amine group is chlorinated to introduce the chlorine atom at the third position.

Ethylation: Finally, the amine group is ethylated to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the methoxy group.

Reduction: The compound can be reduced under specific conditions, affecting the chlorine or ethyl groups.

Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed:

Oxidation: Products may include compounds with oxidized methoxy groups.

Reduction: Reduced products may have altered chlorine or ethyl groups.

Substitution: Substituted products will have different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

3-Chloro-N-ethyl-4-methoxybenzamide has been identified as a lead compound in the development of new pharmaceuticals targeting inflammatory pathways. The presence of the chloro and methoxy groups contributes to its biological activity, making it a candidate for further investigation in drug design aimed at treating inflammatory diseases and possibly other conditions such as cancer.

Anti-Cancer Activity:

Research has indicated that benzamide derivatives similar to this compound exhibit antiproliferative effects against various cancer cell lines. This suggests that compounds within this structural class may serve as potential anti-cancer agents, warranting deeper exploration into their mechanisms of action and efficacy.

Agricultural Applications

Herbicidal Properties:

The compound has shown promise as a herbicide, particularly through its application in various tests designed to assess its effectiveness against common agricultural pests. Studies have demonstrated that this compound can inhibit plant growth when applied in specific concentrations, indicating its potential utility in crop protection .

Organic Synthesis

Synthetic Intermediates:

In organic synthesis, this compound can be utilized as an intermediate for producing other chemical compounds. Its unique structure allows for various modifications that can lead to the synthesis of more complex molecules, which may have applications in pharmaceuticals or agrochemicals .

Case Study 1: Antiproliferative Effects

A study examining the antiproliferative effects of benzamide derivatives found that compounds similar to this compound exhibited significant activity against several cancer cell lines. The findings suggest that modifications to the benzamide structure can enhance biological activity, making these compounds valuable in cancer research.

Case Study 2: Herbicidal Testing

In herbicidal tests, this compound was evaluated using different application methods including leaf-dip tests and total spray tests on tomato plants. Results indicated effective inhibition of plant growth at certain concentrations, demonstrating its potential as a selective herbicide .

Data Table: Comparative Analysis of Benzamide Derivatives

| Compound Name | Structure Features | Application Area | Notable Findings |

|---|---|---|---|

| This compound | Chloro group, ethyl group, methoxy group | Medicinal Chemistry | Potential anti-inflammatory agent |

| 4-Methoxy-N-(4-methylphenyl)benzamide | Methoxy group, phenyl substitution | Anti-cancer research | Exhibits antiproliferative activity |

| N-(4-Methylphenyl)-Z-3-chloro-2-(phenylthio)propenamide | Complex substitution pattern | Organic Synthesis | Valuable synthetic intermediate |

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparative Analysis of Benzamide Derivatives

Impact of Substituents on Properties

Electronic Effects

- Methoxy Groups : The 4-methoxy group donates electron density via resonance, balancing the electron-withdrawing effect of chlorine. This combination may optimize solubility and bioavailability .

Physical Properties

- Melting Point : 4-Methoxybenzamide melts at 164–167°C . The addition of a chloro and ethyl group in the target compound likely raises the melting point due to increased molecular weight and stronger intermolecular forces (e.g., dipole-dipole interactions).

- Solubility : The target compound is expected to have lower aqueous solubility than 4-methoxybenzamide but higher lipophilicity, favoring membrane permeability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.